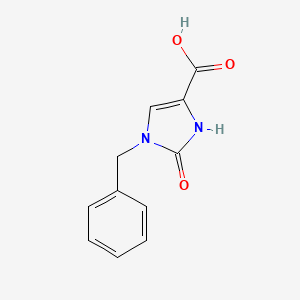
1-Benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction can produce 2-hydroxy-2,3-dihydro-1H-imidazole-4-carboxylic acid.
Scientific Research Applications
1-Benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved in its mechanism of action are often studied using computational modeling and biochemical assays.
Comparison with Similar Compounds
2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Lacks the benzyl group but shares the imidazole core.
1-Benzyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid: Contains an indole ring instead of an imidazole ring.
Uniqueness: 1-Benzyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to the presence of both the benzyl and oxo groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse functionalization, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-benzyl-2-oxo-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)9-7-13(11(16)12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,16)(H,14,15) |
InChI Key |
SFKPFPGESWXFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(NC2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(1H-pyrazol-4-yl)amino]phenyl}acetonitrile](/img/structure/B13211023.png)
![tert-Butyl 5'-hydroxy-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13211026.png)
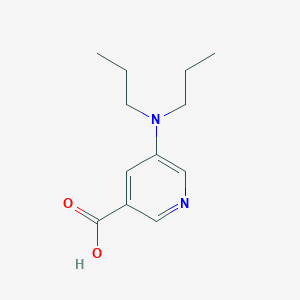
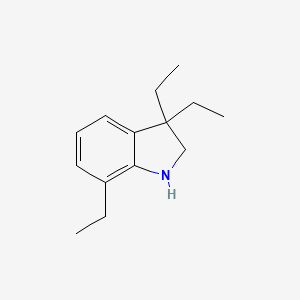

![5,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13211041.png)
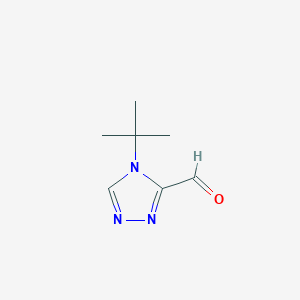


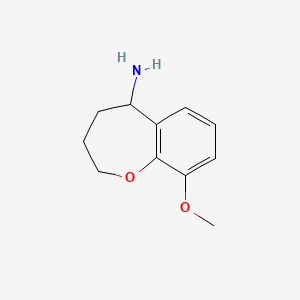
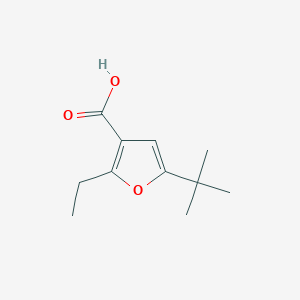
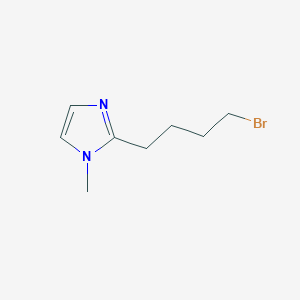
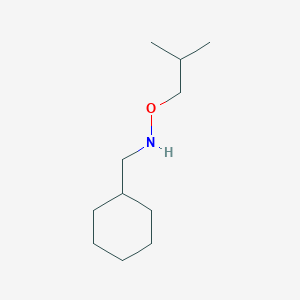
![2-[5-(3-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13211083.png)
